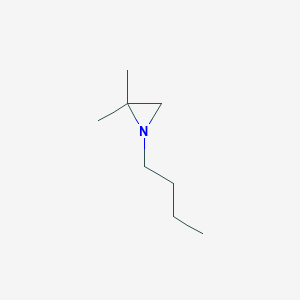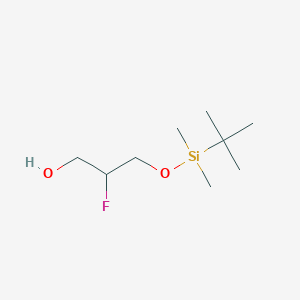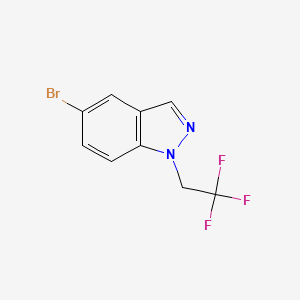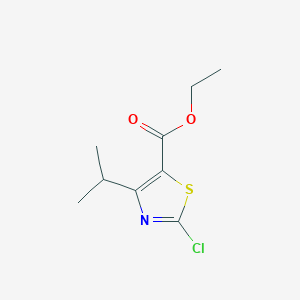
N-isopropyl-3-nitropyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of nitropyridines and sulfonamides This compound is characterized by the presence of an isopropyl group, a nitro group, and a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-nitropyridine with isopropylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields N-isopropyl-3-aminopyridine-2-sulfonamide.
Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-isopropyl-3-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-isopropyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-nitropyridine-2-sulfonamide
- N-isopropyl-4-nitropyridine-2-sulfonamide
- N-isopropyl-5-nitropyridine-2-sulfonamide
Uniqueness
Its isopropyl group also contributes to its distinct chemical properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H11N3O4S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
3-nitro-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-6(2)10-16(14,15)8-7(11(12)13)4-3-5-9-8/h3-6,10H,1-2H3 |
Clé InChI |
GGSNOFWAHUEWLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)



![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
